molecular formula C10H10N4O2 B13543945 5-(3-methyl-4-nitrophenyl)-1H-pyrazol-3-amine

5-(3-methyl-4-nitrophenyl)-1H-pyrazol-3-amine

Cat. No.: B13543945
M. Wt: 218.21 g/mol
InChI Key: QVTOPTBIXULZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-methyl-4-nitrophenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 3-methyl-4-nitrophenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methyl-4-nitrophenyl)-1H-pyrazol-3-amine typically involves the reaction of 3-methyl-4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-methyl-4-nitrophenyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and catalysts such as palladium on carbon.

    Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Reduction: Oxidized derivatives such as oxides.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

5-(3-methyl-4-nitrophenyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(3-methyl-4-nitrophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-4-nitrophenylacetic acid
  • 3-methyl-4-nitrophenylbenzoate
  • 3-methyl-4-nitrophenylmethoxybenzoate

Uniqueness

5-(3-methyl-4-nitrophenyl)-1H-pyrazol-3-amine is unique due to the presence of both the pyrazole ring and the 3-methyl-4-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

5-(3-methyl-4-nitrophenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the synthesis, biological evaluations, and pharmacological implications of this compound, drawing from various research studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazines with aromatic compounds. For example, one method includes the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole, which leads to the formation of derivatives that can be further modified to yield the target compound. The structural elucidation is often confirmed through spectroscopic methods such as IR and NMR .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range indicating effectiveness comparable to standard antibiotics .

CompoundMIC (µg/mL)Target Pathogen
5a0.22Staphylococcus aureus
7b0.25E. coli

2. Cytotoxic Activity

The cytotoxic effects of pyrazole derivatives have been evaluated against various cancer cell lines. Studies indicate that this compound exhibits significant cytotoxicity with IC50 values in the low micromolar range against cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). These findings suggest potential applications in cancer therapy .

Cell LineIC50 (µg/mL)
MCF-732
HCT11625

3. Anti-inflammatory Properties

Pyrazole derivatives have been recognized for their anti-inflammatory effects. The compound has shown promising results in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in experimental models, indicating its potential as an anti-inflammatory agent .

The mechanisms by which this compound exerts its biological effects are multifaceted:

1. Inhibition of Enzymatic Activity

Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The inhibition of these enzymes may contribute to the observed anti-inflammatory effects.

2. Induction of Apoptosis

In cancer cell lines, compounds like this compound can induce apoptosis through mitochondrial pathways, leading to cell cycle arrest and increased expression of pro-apoptotic factors such as BAX .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with pyrazole derivatives resulted in a significant reduction in cell viability, suggesting their potential use in breast cancer therapies.
  • Infection Control : Clinical evaluations indicated that pyrazole compounds effectively reduced bacterial load in animal models infected with resistant strains, showcasing their potential as new antimicrobial agents.

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

5-(3-methyl-4-nitrophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10N4O2/c1-6-4-7(2-3-9(6)14(15)16)8-5-10(11)13-12-8/h2-5H,1H3,(H3,11,12,13)

InChI Key

QVTOPTBIXULZEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=NN2)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.